The Cornerstone of Modern Therapeutics: A Technical Guide to the History, Synthesis, and Application of 1,2-Benzisoxazol-3-amine
The Cornerstone of Modern Therapeutics: A Technical Guide to the History, Synthesis, and Application of 1,2-Benzisoxazol-3-amine
Introduction: The Unassuming Amine with Profound Impact
In the vast landscape of heterocyclic chemistry, few scaffolds have proven as fruitful for medicinal chemistry as the 1,2-benzisoxazole core. At the heart of this privileged structure lies a deceptively simple yet remarkably versatile building block: 1,2-Benzisoxazol-3-amine. With the CAS Number 36216-80-5, this aromatic amine has served as a critical starting material and key intermediate in the development of a diverse array of blockbuster pharmaceuticals.[1] Its unique electronic and structural properties have enabled chemists to forge pathways to novel therapeutics for central nervous system disorders, epilepsy, and beyond.
This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the history, discovery, synthesis, and multifaceted applications of 1,2-Benzisoxazol-3-amine. We will delve into the evolution of its chemical synthesis, from its initial discovery to modern, high-efficiency protocols. Furthermore, this guide will illuminate the journey of this humble amine from a laboratory curiosity to a cornerstone of modern drug development, exploring its role in the creation of life-changing medications.
I. A Historical Perspective: The Genesis of a Privileged Scaffold
The story of 1,2-Benzisoxazol-3-amine is intrinsically linked to the broader exploration of the benzisoxazole ring system. While various benzisoxazole derivatives were known prior, the first definitive synthesis of 3-amino-1,2-benzisoxazole is widely attributed to the work of H. Böshagen in 1966. Though the primary publication in Chemische Berichte remains a cornerstone of heterocyclic chemistry, its initial impact was likely not fully appreciated at the time.
Early synthetic routes to the 1,2-benzisoxazole core often relied on the cyclization of ortho-substituted phenols. A prevalent and historically significant method involves the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[2] This approach laid the groundwork for accessing a variety of substituted benzisoxazoles, including the precursors necessary for the eventual synthesis of the 3-amino variant.
The key innovation in accessing 1,2-Benzisoxazol-3-amine was the development of strategies that could introduce the amine functionality at the 3-position. One of the foundational approaches involves the reaction of 2-chlorobenzonitrile with hydroxylamine. This method, while effective, often required harsh reaction conditions and could lead to mixtures of products. The causality behind this choice of reactants lies in the electrophilic nature of the nitrile carbon and the nucleophilic character of hydroxylamine, which, under the right conditions, can lead to the desired cyclization and formation of the N-O bond of the isoxazole ring.
Over the decades, synthetic chemists have refined and built upon these early discoveries, leading to more efficient, scalable, and environmentally benign methodologies.
II. The Evolution of Synthesis: From Classical Reactions to Modern Methodologies
The synthesis of 1,2-Benzisoxazol-3-amine has evolved significantly, driven by the increasing demand for this key intermediate in the pharmaceutical industry. The following sections detail some of the pivotal synthetic strategies.
Classical Approaches: The Foundation of Benzisoxazole Chemistry
One of the most enduring methods for the construction of the 1,2-benzisoxazole ring system is the intramolecular cyclization of an o-hydroxyaryl oxime. The general mechanism involves the activation of the oxime hydroxyl group, followed by nucleophilic attack by the phenoxide to form the N-O bond.
Diagram: Generalized Classical Synthesis of 1,2-Benzisoxazole Core
Caption: Classical synthesis of the 1,2-benzisoxazole core via oxime formation and cyclization.
Modern Innovations: Efficiency and Versatility
Recognizing the limitations of classical methods, researchers have developed more streamlined and efficient syntheses of 1,2-Benzisoxazol-3-amine and its derivatives.
A significant advancement is the one-pot synthesis reported by Palermo and colleagues. This methodology involves the reaction of an o-halobenzonitrile or o-nitrobenzonitrile with a hydroxamate anion. The in-situ generated N-(2-cyanophenoxy) intermediate undergoes intramolecular cyclization in the presence of a base to yield the desired 3-amino-1,2-benzisoxazole.[2] This approach offers the advantage of procedural simplicity and avoids the isolation of potentially unstable intermediates.
More recently, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. A notable microwave-promoted method for the synthesis of 3-amino-substituted 1,2-benzisoxazoles proceeds from a 3-chloro-1,2-benzisoxazole precursor. The nucleophilic aromatic substitution with various amines is significantly accelerated by microwave irradiation, leading to high yields in short reaction times.
III. Physicochemical and Spectroscopic Profile
1,2-Benzisoxazol-3-amine typically presents as a white to off-white solid with a melting point in the range of 110-112 °C.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 36216-80-5 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | |
| Melting Point | 110-112 °C | [1] |
| Appearance | White to off-white solid | |
| IUPAC Name | 1,2-benzoxazol-3-amine |
Spectroscopic Characterization:
The structural elucidation of 1,2-Benzisoxazol-3-amine relies on standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm), with the carbon at the 3-position, bonded to both nitrogen and oxygen, showing a characteristic chemical shift.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the aromatic system are also expected in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 134). Fragmentation patterns can provide further structural information.
IV. A Cornerstone in Drug Discovery and Development
The true significance of 1,2-Benzisoxazol-3-amine lies in its role as a pivotal intermediate for the synthesis of a multitude of biologically active compounds.[3] The benzisoxazole moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity and selectivity.
Antipsychotic Agents: The Risperidone Story
Perhaps the most prominent application of a 1,2-benzisoxazole derivative is in the development of the atypical antipsychotic drug, Risperidone . Risperidone's therapeutic efficacy in treating schizophrenia and bipolar disorder stems from its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. The 1,2-benzisoxazole core is crucial for this activity, contributing to the overall shape and electronic properties of the molecule that allow for optimal receptor binding.
Diagram: Simplified Mechanism of Action of Risperidone
Caption: Risperidone's dual antagonism of D₂ and 5-HT₂ₐ receptors.
Anticonvulsant Therapy: The Role in Zonisamide
Another critical application of the 1,2-benzisoxazole scaffold is in the anticonvulsant drug Zonisamide . Zonisamide is used in the treatment of epilepsy and is chemically known as 1,2-benzisoxazole-3-methanesulfonamide. The synthesis of Zonisamide often utilizes a derivative of 1,2-Benzisoxazol-3-amine as a starting point.[2] Its mechanism of action is multifaceted, involving the blockage of voltage-gated sodium channels and T-type calcium channels, which helps to stabilize neuronal membranes and prevent seizure propagation.
V. Experimental Protocol: A Modern Synthesis of 3-Amino-1,2-benzisoxazole Derivatives
The following protocol is a representative modern method for the synthesis of 3-amino-substituted 1,2-benzisoxazoles, adapted from microwave-assisted procedures. This method offers high efficiency and is suitable for the generation of a library of derivatives for screening purposes.
Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole
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To a solution of 3-hydroxy-1,2-benzisoxazole (1.0 equivalent) in an appropriate solvent such as toluene, add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents).
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Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-1,2-benzisoxazole. This product is often used in the next step without further purification.
Step 2: Microwave-Assisted Nucleophilic Aromatic Substitution
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In a microwave reaction vial, combine the 3-chloro-1,2-benzisoxazole (1.0 equivalent), the desired primary or secondary amine (1.2-2.0 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equivalents).
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Add a suitable solvent, such as ethanol, isopropanol, or dimethylformamide (DMF).
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Seal the vial and place it in a microwave reactor.
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Irradiate the mixture at a temperature between 100-150 °C for a specified time (typically 30 minutes to a few hours), monitoring the reaction by TLC.
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After completion, cool the reaction vial to room temperature.
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Dilute the reaction mixture with water and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1,2-benzisoxazole derivative.
Diagram: Workflow for Microwave-Assisted Synthesis of 3-Amino-1,2-benzisoxazole Derivatives
Caption: A modern, two-step synthesis of 3-amino-1,2-benzisoxazole derivatives.
VI. Conclusion and Future Outlook
From its initial synthesis over half a century ago, 1,2-Benzisoxazol-3-amine has transitioned from a chemical curiosity to an indispensable tool in the arsenal of medicinal chemists. Its journey highlights the profound impact that fundamental research in heterocyclic chemistry can have on human health. The evolution of its synthesis reflects the broader trends in organic chemistry towards greater efficiency, sustainability, and elegance.
The 1,2-benzisoxazole scaffold, with the 3-amino derivative as a key entry point, continues to be a fertile ground for the discovery of new therapeutic agents. Ongoing research is exploring its potential in other therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, it is certain that 1,2-Benzisoxazol-3-amine and its derivatives will continue to play a vital role in the future of drug discovery.
References
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ChemBK. 1,2-benzisoxazol-3-amine - Physico-chemical Properties. Available at: [Link]
- Shastri, R. A. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20.
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Chemical Synthesis Database. (2025). 1,2-benzisoxazol-3-amine. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1,2-Benzisoxazol-3-amine (CAS 36216-80-5): Properties, Synthesis, and Applications. Available at: [Link]
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PubChem. (2025). 1,2-Benzoxazol-3-amine. National Center for Biotechnology Information. Available at: [Link]
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Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 7(70), 44399–44413. Available at: [Link]
